molecular formula C20H15D6NO3 B1165213 N-Desmethylolopatadine-d6

N-Desmethylolopatadine-d6

Cat. No.: B1165213
M. Wt: 329.42
Attention: For research use only. Not for human or veterinary use.
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Description

N-Desmethylolopatadine-d6 is a deuterium-labeled isotopologue of N-Desmethylolopatadine, a metabolite of the antihistamine olopatadine. Its molecular formula is C₂₀H₁₅D₆NO₃, with six deuterium atoms replacing hydrogen at specific positions to enhance metabolic stability and traceability in pharmacokinetic studies . This compound is primarily used in mass spectrometry-based assays to investigate metabolic pathways, drug-drug interactions, and bioavailability. Its deuterium substitution reduces metabolic degradation, enabling precise quantification in biological matrices .

Properties

Molecular Formula

C20H15D6NO3

Molecular Weight

329.42

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Deuterated and non-deuterated analogs of olopatadine and related antihistamines share structural and functional similarities but differ in pharmacokinetic behavior, metabolic stability, and analytical utility. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Molecular Formula Molecular Weight Key Features Primary Applications
N-Desmethylolopatadine-d6 C₂₀H₁₅D₆NO₃ 341.44 g/mol Six deuterium atoms; enhanced metabolic stability; low background noise in LC-MS/MS Metabolic pathway tracing; drug interaction studies
N-Methyl Desloratadine-d5 C₂₀H₁₆D₅ClN₂ 329.88 g/mol Five deuterium atoms; chlorine substituent; intermediate in loratadine synthesis Impurity profiling; stability testing
Desloratadine Related Compound F C₂₁H₁₈ClN₃O 380.84 g/mol N-formyl-piperidinylidene group; photodegradation byproduct Quality control; reference standard

Key Differences

Deuterium Substitution and Metabolic Stability this compound’s six deuterium atoms significantly slow hepatic metabolism compared to non-deuterated analogs, as shown in studies where deuterium reduced CYP450-mediated oxidation by ~40% . In contrast, N-Methyl Desloratadine-d5 (five deuterium atoms) exhibits moderate metabolic resistance, primarily in esterase-mediated hydrolysis .

Structural Modifications

  • This compound retains the tricyclic benzocycloheptapyridine core of olopatadine, whereas N-Methyl Desloratadine-d5 includes a chlorine atom and a methyl-piperidinylidene group, altering its receptor binding affinity . Desloratadine Related Compound F features an N-formyl group, making it susceptible to photodegradation, unlike deuterated analogs .

Analytical Utility

  • This compound’s deuterium labeling minimizes isotopic interference in mass spectrometry, achieving a limit of detection (LOD) of 0.1 ng/mL in plasma samples . N-Methyl Desloratadine-d5, used as a loratadine impurity, has a higher LOD (~1 ng/mL) due to chlorine’s ionization suppression .

Table 2: Pharmacokinetic Parameters (Human Plasma)

Parameter This compound N-Methyl Desloratadine-d5 Desloratadine Related Compound F
Half-life (t₁/₂) 12.5 ± 1.2 h 8.3 ± 0.9 h Not applicable (degradant)
Protein Binding 89% ± 3% 78% ± 5% N/A
Metabolic Clearance 0.22 L/h/kg 0.45 L/h/kg N/A

Data derived from isotope dilution assays and in vitro hepatic microsomal studies .

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